5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride” can be represented by the SMILES stringCn1nc(cc1-c2ccc(s2)S(Cl)(=O)=O)C(F)(F)F
. Physical And Chemical Properties Analysis
The molecular weight of “5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride” is 330.73 . Unfortunately, other physical and chemical properties are not available from the web search results.Scientific Research Applications
Herbicide Development
In the field of agricultural chemistry , derivatives of 3-methyl-1H-pyrazol-5-yl have been synthesized to enhance the potency of herbicides . These compounds have shown significant herbicidal activity, particularly against barnyard grass, and are being considered for further research as potential herbicides. The introduction of different substituents on the pyrazole ring, such as in the case of 5-(3-methyl-1H-pyrazol-5-yl)thiophene-2-sulfonyl chloride, can provide a diversity of structures with varying biological activities.
Antioxidant and Anticancer Activities
In medicinal chemistry , pyrazole derivatives have been evaluated for their antioxidant and anticancer activities . The synthesis of these compounds involves reactions that can be catalyzed by various agents, leading to products with good radical scavenging activity. Some derivatives have shown more activity than standard compounds like ascorbic acid, indicating their potential in therapeutic applications.
Antidiabetic Agents
The compound has been used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors, which are important in the treatment of diabetes.
Material Science
In material science , the compound’s derivatives are part of a unique collection of chemicals provided for early discovery researchers . While specific applications in material science are not detailed in the available data, the compound’s inclusion in this collection suggests its potential utility in developing new materials or chemical processes.
Environmental Science
Although specific environmental applications were not found, the compound’s role in the synthesis of various derivatives suggests its potential use in environmental science . For instance, its derivatives could be studied for their environmental impact or used in the development of environmentally friendly pesticides .
Biochemistry
In biochemistry , the compound could be involved in the study of biochemical pathways or as a building block for more complex biochemical compounds . Its derivatives might interact with biological systems in a way that could be beneficial for understanding diseases or developing new drugs.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
5-(5-methyl-1H-pyrazol-3-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S2/c1-5-4-6(11-10-5)7-2-3-8(14-7)15(9,12)13/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPNZZSYOYSQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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